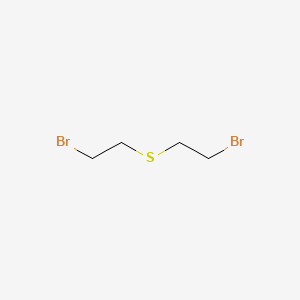
Bis(2-bromoethyl)sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-bromoethyl)sulfide, also known as this compound, is a useful research compound. Its molecular formula is C4H8Br2S and its molecular weight is 247.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthetic Applications
1. Organic Synthesis
Bis(2-bromoethyl)sulfide is utilized as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The bromine atoms are reactive sites that can be substituted by nucleophiles, facilitating the formation of new carbon-sulfur bonds. |
| Cross-Coupling Reactions | Used as a coupling partner in reactions with organometallic reagents to form carbon-carbon bonds. |
2. Pharmaceutical Chemistry
In the field of pharmaceuticals, this compound serves as a precursor for the synthesis of potential drug candidates. Its structural similarity to sulfur mustard compounds has led to investigations into its biological activity and therapeutic applications.
- Drug Development : Explored for its potential in developing alkylating agents that can target cancer cells by damaging DNA.
- Delivery Systems : Investigated for use in drug delivery systems due to its ability to form stable disulfide linkages that can release drugs under specific conditions.
Biological Applications
1. Redox Biology
This compound is valuable for studying disulfide bond formation and cleavage within proteins and peptides. Its interactions with thiol groups allow researchers to investigate:
- Protein Folding Dynamics : Understanding how disulfide bonds contribute to the stability and function of proteins.
- Redox Reactions : Exploring the role of disulfides in cellular redox states and signaling pathways.
2. Toxicological Studies
Due to its structural relationship with sulfur mustard, this compound has been studied for its toxicological effects and mechanisms of action:
- Alkylation Mechanism : Acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins, leading to potential mutagenic effects.
- Oxidative Stress Induction : Can deplete cellular antioxidants like glutathione, contributing to oxidative stress and cellular damage.
Case Study 1: Synthesis of Heterocycles
A study explored the use of this compound in synthesizing heterocyclic compounds. The compound was reacted with various thiolates to produce multidentate ligands characterized by IR and NMR spectroscopy. This demonstrated its utility in creating complex molecular architectures essential for drug discovery.
Case Study 2: Hydrolysis Kinetics
Research on the hydrolysis kinetics of this compound revealed that it hydrolyzes significantly faster than sulfur mustard under similar conditions. This property makes it an important candidate for decontamination studies and understanding chemical warfare agent behavior in biological systems.
属性
IUPAC Name |
1-bromo-2-(2-bromoethylsulfanyl)ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2S/c5-1-3-7-4-2-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWACUFAVLSCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)SCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227040 |
Source


|
| Record name | Bis(2-bromoethyl)sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.98 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7617-64-3 |
Source


|
| Record name | Bis(2-bromoethyl)sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-bromoethyl)sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













